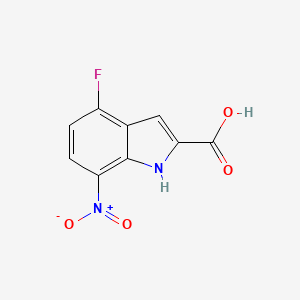
4-fluoro-7-nitro-1H-indole-2-carboxylic acid
Descripción general
Descripción
“4-fluoro-7-nitro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H5FN2O4 . It is also known as CRT0044876 and has a molecular weight of 206.15 . This compound is used as an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway .
Molecular Structure Analysis
The molecular structure of “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” consists of a five-membered ring fused with a six-membered ring, containing two nitrogen atoms and one carbonyl group . The presence of the fluoro and nitro groups on the rings contributes to the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” are not detailed in the available literature, indole derivatives are known to participate in a variety of chemical reactions due to the presence of reactive sites on the indole ring .
Physical And Chemical Properties Analysis
The compound “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” has a molecular weight of 179.15 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
In a study focusing on a derivative of indole carboxylic acid, researchers elucidated the metabolism and disposition of a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex in humans. This compound underwent biotransformation predominantly through oxidative deamination and to a lesser extent via aliphatic hydroxylation and carbamate formation, showcasing its metabolism and the potential implications for drugs with similar structures (Shaffer et al., 2008).
Synthesis and Anti-inflammatory Activity
Indole carboxylic acid derivatives, closely related to the queried compound, were synthesized and assessed for their analgesic and anti-inflammatory activity. This research highlighted the potential of these compounds as anti-inflammatory and analgesic agents, signifying the importance of structural modifications in enhancing biological activity (Muchowski et al., 1985).
Environmental and Safety Considerations
A review on fluorinated alternatives to certain industrial chemicals emphasized the necessity of understanding the environmental and human health risks posed by these substances. While not directly mentioning the compound , this paper's insights on fluorinated substances and their potential environmental and health impacts are pertinent, considering the structural similarity (Wang et al., 2013).
Therapeutic Applications
The neuropharmacological profiles of a compound structurally related to the query showed promising antipsychotic-like effects. This study exemplifies the therapeutic potential of indole carboxylic acid derivatives in treating psychiatric disorders, suggesting a pathway for future research on similar compounds (Takamori et al., 2003).
Propiedades
IUPAC Name |
4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWXQZWHMHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255266 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |
CAS RN |
1167056-39-4 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



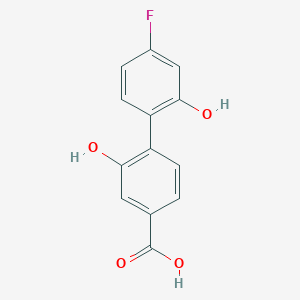
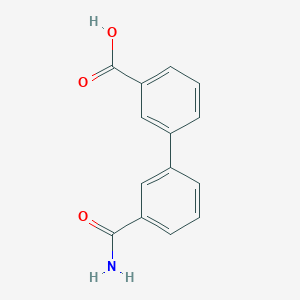
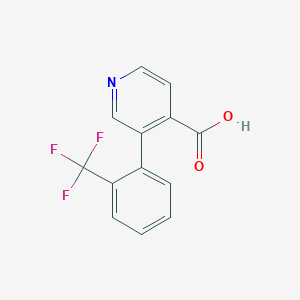


![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
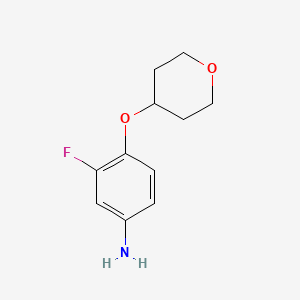
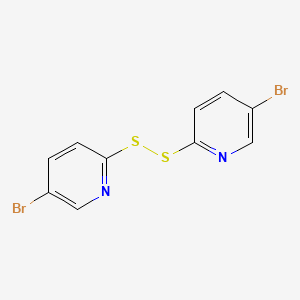


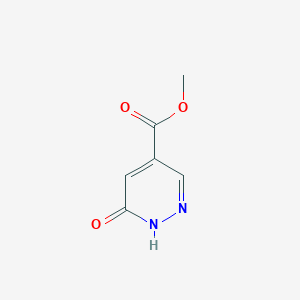
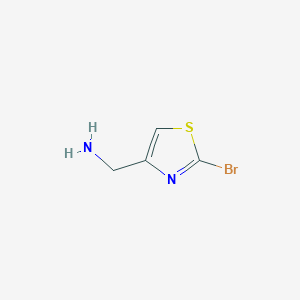
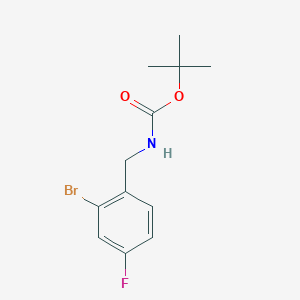
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)